methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate
Description
Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl group attached to the sulfamoyl nitrogen. This structure combines a benzoate backbone with a sulfonamide linkage and a thiophene-containing substituent, which may confer unique electronic, steric, and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]sulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S2/c1-11-4-9-15(23-11)14(21-2)10-17-24(19,20)13-7-5-12(6-8-13)16(18)22-3/h4-9,14,17H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXQQIUTQDBIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)sulfamoyl)benzoate is a synthetic compound notable for its complex structure and potential biological activities. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfamoyl group, a methoxy substituent, and a methylthiophene moiety, contributing to its diverse biological interactions. The presence of these functional groups suggests potential interactions with various biological targets, which are essential for its therapeutic efficacy.
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Carbonic Anhydrase Inhibition :
- Research indicates that sulfamoyl benzoates can act as inhibitors of carbonic anhydrase (CA) isozymes, particularly CAIX, which is overexpressed in various tumors. Compounds designed with similar structures have shown high affinity for CAIX, suggesting that this compound may also possess anticancer properties due to its potential to inhibit tumor growth by modulating the tumor microenvironment .
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Antimicrobial Activity :
- Preliminary studies have suggested that compounds with similar thiophene and sulfonamide structures exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
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Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory activity by modulating inflammatory pathways through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .
In Vitro Studies
In vitro studies have demonstrated the efficacy of related compounds in inhibiting the growth of cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer types, indicating significant cytotoxicity .
Case Studies
- Cancer Treatment :
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Antimicrobial Efficacy :
- Another study assessed the antimicrobial properties of related sulfamoyl compounds against common pathogens, revealing effective inhibition at concentrations below 100 µg/mL .
Data Tables
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | CAIX Inhibition | 0.12 |
| Related Sulfamoyl Compound | Structure | Antimicrobial | <100 |
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related sulfamoyl benzoate derivatives and their distinguishing features:
Substituent Effects on Properties
- Indole-based substituents (e.g., compound 78) contribute significant steric bulk and hydrophobicity, likely affecting membrane permeability .
- Solubility and Stability: The methoxy group in 1i and the target compound may improve solubility in polar solvents compared to non-polar indole or benzhydryl substituents . Compound 78’s high melting point (573.1°C) suggests strong crystalline packing forces due to its bulky indole substituent, whereas thiophene-containing compounds may exhibit lower melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
